molecular formula C19H16N6O2 B2820867 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide CAS No. 892476-66-3

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2820867
CAS No.: 892476-66-3
M. Wt: 360.377
InChI Key: XTZQUSVFGOREKY-UHFFFAOYSA-N
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Description

The compound “2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

Triazolopyrimidines have a fused ring structure consisting of a triazole ring and a pyrimidine ring . The specific molecular structure of this compound could not be found.

Scientific Research Applications

Potential Antiasthma Agents

Triazolopyrimidines have been investigated for their role as mediator release inhibitors, potentially serving as antiasthma agents. Through various synthesis routes involving arylamidines and other precursors, specific derivatives showed promising activity in inhibiting mediator release, an essential feature for antiasthma drugs (Medwid et al., 1990).

Amplifiers of Anticancer Agents

Certain triazolopyrimidine derivatives have demonstrated the capability to amplify the effects of phleomycin against E. coli, showcasing their potential utility in enhancing anticancer agents' efficacy. This amplification suggests a route for developing more effective cancer treatments (Brown et al., 1978).

Anticancer Activity

Novel 3-heteroarylindoles, incorporating triazolopyrimidine scaffolds, have been synthesized and evaluated against human breast carcinoma cell lines. These compounds exhibited moderate to high anticancer activity, indicating the potential of triazolopyrimidine derivatives as anticancer agents (Abdelhamid et al., 2016).

Radioligand Imaging

Triazolopyrimidineacetamides have been developed as selective ligands for the translocator protein (18 kDa), crucial for PET imaging in diagnosing and researching neurological diseases. These ligands, such as DPA-714, are designed with fluorine-18 labeling, allowing for in vivo imaging and advancing neurological research (Dollé et al., 2008).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety and triazolopyrimidines have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, synthesized from versatile precursors, offer potential applications in developing new insecticides (Fadda et al., 2017).

Properties

IUPAC Name

N-(2-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-13-7-5-6-10-15(13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQUSVFGOREKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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